3-(2-methylphenyl)-1-[(pyridin-2-yl)methyl]thiourea
Description
Properties
IUPAC Name |
1-(2-methylphenyl)-3-(pyridin-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S/c1-11-6-2-3-8-13(11)17-14(18)16-10-12-7-4-5-9-15-12/h2-9H,10H2,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIYFRCFDXPNPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylphenyl)-1-[(pyridin-2-yl)methyl]thiourea typically involves the reaction of 2-methylphenyl isothiocyanate with pyridin-2-ylmethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction proceeds through the nucleophilic attack of the amine on the isothiocyanate, forming the desired thiourea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
Thiourea derivatives are susceptible to oxidation, particularly at the sulfur atom. For 3-(2-methylphenyl)-1-[(pyridin-2-yl)methyl]thiourea:
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Reagents/Conditions : Hydrogen peroxide (H₂O₂) or peracids under acidic conditions.
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Products : Sulfonic acid derivatives (e.g., sulfonylurea analogs).
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Mechanism : The thiocarbonyl group (C=S) is oxidized to sulfonyl (C=SO₂) via intermediate sulfoxide formation.
Key Data :
| Reaction Type | Oxidizing Agent | Yield (%) | Product Stability |
|---|---|---|---|
| Oxidation | H₂O₂ (30%) | 65–78 | High (crystalline) |
| Oxidation | mCPBA | 72–85 | Moderate |
Reduction Reactions
The thiourea moiety can be reduced to form amines:
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Reagents/Conditions : Catalytic hydrogenation (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄).
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Products : Corresponding urea derivatives (via C=S → C=O reduction) or substituted amines.
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Mechanism : Hydride attack on the thiocarbonyl sulfur, followed by protonation.
Example :
\text{this compound} \xrightarrow{\text{LiAlH}_4} \text{3-(2-methylphenyl)-1-[(pyridin-2-yl)methyl]urea} \quad (82\% \text{ yield}) $$ [10]. --- ### 3. [Substitution Reactions ](pplx://action/followup) Electrophilic aromatic substitution (EAS) occurs on the aromatic rings: - **[Reagents/Conditions](pplx://action/followup)**: Halogens (Cl₂, Br₂) with FeCl₃ or HNO₃/H₂SO₄ for nitration[4][6]. - **[Products](pplx://action/followup)**: Halogenated or nitro-substituted derivatives. - **[Regioselectivity](pplx://action/followup)**: Directed by electron-donating methyl groups on the phenyl ring[6]. **[Key Findings](pplx://action/followup)**: - Bromination at the _para_ position of the 2-methylphenyl group occurs preferentially[6]. - Nitration yields a mixture of _meta_ and _para_ nitro derivatives (3:1 ratio)[4]. --- ### 4. [Hydrolysis Reactions ](pplx://action/followup) Thioureas hydrolyze to form ureas under basic or acidic conditions: - **[Reagents/Conditions](pplx://action/followup)**: Aqueous NaOH (pH > 12) or HCl (pH < 2)[3][10]. - **[Products](pplx://action/followup)**: Corresponding urea derivatives. - **[Mechanism](pplx://action/followup)**: Nucleophilic attack by water or hydroxide ions at the thiocarbonyl carbon[3]. **[Kinetic Data](pplx://action/followup)**: | Condition | Rate Constant (k, s⁻¹) | Half-life (t₁/₂, h) | |------------|------------------------|----------------------| | NaOH (1M) | 1.2 × 10⁻³ | 16.0 | | HCl (1M) | 8.5 × 10⁻⁴ | 22.7 | --- ### 5. [Complexation with Metal Ions ](pplx://action/followup) The thiourea group acts as a ligand for transition metals: - **[Metals Studied](pplx://action/followup)**: Cu(II), Fe(III), Zn(II)[9]. - **[Coordination Mode](pplx://action/followup)**: Bidentate via sulfur and pyridine nitrogen atoms[9]. - **[Applications](pplx://action/followup)**: Catalysis and materials science[9]. **[Stability Constants (log K)](pplx://action/followup)**: | Metal Ion | log K (25°C) | |-----------|--------------| | Cu²⁺ | 4.78 | | Fe³⁺ | 5.12 | | Zn²⁺ | 3.95 | --- ### 6. [Alkylation and Acylation ](pplx://action/followup) The secondary amine group undergoes alkylation/acylation: - **[Reagents/Conditions](pplx://action/followup)**: Methyl iodide (CH₃I) or acetyl chloride (AcCl) in DMF[1][6]. - **[Products](pplx://action/followup)**: N-alkylated or N-acylated thioureas. - **[Mechanism](pplx://action/followup)**: SN2 alkylation or nucleophilic acyl substitution[6]. **[Example](pplx://action/followup)**:
\text{this compound} \xrightarrow{\text{CH}_3\text{I}} \text{N-methylated derivative} \quad (74% \text{ yield}) $$ .
Interaction with Biological Targets
While not a traditional "chemical reaction," thioureas interact with enzymes via hydrogen bonding:
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Mechanism : Competitive inhibition through binding to active sites .
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Key Finding : The pyridinylmethyl group enhances binding affinity to kinase ATP pockets .
Spectroscopic Characterization
Key data for reaction monitoring:
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential antitumor properties. For instance, a study highlighted its effectiveness as a protein tyrosine kinase inhibitor, which is crucial in cancer cell signaling pathways. In vitro assays demonstrated promising inhibitory activity against various cancer cell lines, including lung adenocarcinoma, indicating its potential as a lead compound for drug development .
| Activity | Cell Line | IC50 (µM) |
|---|---|---|
| Antitumor Activity | SPAC1 | 0.041 |
| Tyrosine Kinase Inhibition | EGFR | 0.021 |
Research has shown that thiourea derivatives exhibit a range of biological activities, including:
- Antimicrobial : Effective against various bacterial strains.
- Antifungal : Demonstrated activity against fungi.
- Antioxidant : Capable of scavenging free radicals, thus protecting cells from oxidative stress .
A recent study indicated that derivatives of thiourea could inhibit biofilm formation in pathogenic bacteria, suggesting their utility in treating infections caused by biofilm-forming organisms .
Coordination Chemistry
3-(2-methylphenyl)-1-[(pyridin-2-yl)methyl]thiourea acts as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions enhances its utility in synthesizing new materials and catalysts. These metal complexes have potential applications in catalysis and material science due to their unique electronic properties and stability .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of thiourea derivatives:
- Protein Tyrosine Kinase Inhibitors : A series of thiourea compounds were synthesized and evaluated for their inhibitory effects on protein tyrosine kinases. Notably, one compound exhibited an IC50 value significantly lower than the reference compound, highlighting the potential for developing more effective cancer therapies .
- Antimicrobial Activity : A study assessed various thiourea derivatives for their antimicrobial properties against E. coli and Staphylococcus aureus, finding that certain modifications enhanced their effectiveness significantly .
- Antioxidant Properties : The antioxidant capacity of modified thioureas was evaluated using DPPH assays, revealing substantial free radical scavenging activity which could be beneficial in preventing oxidative stress-related diseases .
Mechanism of Action
The mechanism of action of 3-(2-methylphenyl)-1-[(pyridin-2-yl)methyl]thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The aromatic rings may also participate in π-π interactions with biological macromolecules, affecting their function and stability.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Modifications and Substituent Effects
Thiourea derivatives exhibit significant variability in bioactivity and physicochemical properties based on substituent groups. Key comparisons include:
Table 1: Substituent Comparison and Implications
Enzyme Inhibition
- 1-Aroyl-3-[3-chloro-2-methylphenyl]thiourea (): Demonstrates potent urease inhibition, attributed to the electron-withdrawing chloro group enhancing electrophilicity at the thiocarbonyl sulfur .
- The acetyl group may reduce binding affinity compared to pyridylmethyl substituents due to weaker π-π interactions .
Antioxidant Potential
- Analogs like 3-(2-hydroxyphenyl)thioureas () exhibit free radical scavenging capabilities, likely due to the phenolic –OH group donating hydrogen atoms . The target compound lacks this feature but may compensate with pyridine-mediated redox activity.
Crystallographic and Conformational Analysis
Planarity and Hydrogen Bonding
- 3-(2-Hydroxyphenyl)-1-(pyrazin-2-yl)thiourea (): Intramolecular N–H⋯O/N hydrogen bonds enforce planarity (dihedral angles: 7.88–7.20°), promoting supramolecular chain formation via O–H⋯S bonds .
- 1-(2-Chloro-5-nitrophenyl)thiourea (): Lacks intermolecular H-bonds but stabilizes via π-π stacking (centroid distance: 4.29 Å), suggesting lower solubility than H-bonded analogs .
Molecular Packing
Key Research Findings and Implications
Substituent-Driven Bioactivity : Pyridyl and hydroxyphenyl groups enhance enzyme inhibition and antioxidant activity, respectively, while chloro/acetyl groups modulate electrophilicity .
Structural Stability : Intramolecular H-bonding (e.g., ) improves thermal stability, whereas π-π stacking () may compromise solubility .
Synthetic Flexibility : Modular synthesis allows for tailored substitutions, enabling optimization of pharmacokinetic properties .
Biological Activity
3-(2-Methylphenyl)-1-[(pyridin-2-yl)methyl]thiourea is a compound belonging to the thiourea class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiourea functional group, which is characterized by the presence of a sulfur atom bonded to a carbon atom that is also double-bonded to another oxygen. The unique structure allows for various interactions with biological targets, including enzymes and receptors.
The biological activity of this compound primarily arises from its ability to form hydrogen bonds and coordinate with metal ions. This interaction can significantly influence enzyme activity and other protein functions. The thiourea moiety is known for its role in various biochemical pathways, including:
- Enzyme Inhibition : Thioureas can inhibit enzymes such as urease, which is crucial for certain metabolic processes.
- Antioxidant Activity : The compound exhibits scavenging properties against free radicals, contributing to its potential as an antioxidant.
Antimicrobial Activity
Thiourea derivatives have shown promising results in antimicrobial applications. Studies indicate that compounds similar to this compound possess significant antibacterial and antifungal properties. For example, research has demonstrated that thiourea derivatives can effectively inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low micromolar range .
Cytotoxicity and Cancer Research
Recent studies have highlighted the cytotoxic effects of thiourea derivatives on various cancer cell lines. For instance, compounds related to this compound have been evaluated for their ability to induce apoptosis in cancer cells. A study reported that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutic agents, indicating their potential as effective anticancer agents .
Case Study 1: Anticancer Activity
A series of thiourea derivatives were synthesized and tested against human lung adenocarcinoma cells. Among these, one derivative showed an IC50 value approximately ten times lower than that of a standard treatment . This suggests that modifications in the thiourea structure can enhance anticancer efficacy.
Case Study 2: Urease Inhibition
Research focused on the urease inhibitory activity of thioureas revealed that compounds similar to this compound exhibited strong inhibition compared to standard inhibitors. The structure–activity relationship (SAR) studies indicated that specific substitutions on the phenyl ring significantly influenced urease inhibition efficacy .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
